molecular formula C22H18O B3335912 2,2,3-Triphenyl-2,5-dihydrofuran CAS No. 15377-95-4

2,2,3-Triphenyl-2,5-dihydrofuran

Cat. No.: B3335912
CAS No.: 15377-95-4
M. Wt: 298.4 g/mol
InChI Key: KMSWVYLXOSDOKN-UHFFFAOYSA-N
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Description

2,2,3-Triphenyl-2,5-dihydrofuran (CAS Registry Number: 15377-95-4) is an organic compound with the molecular formula C 22 H 18 O and a molecular weight of 298.38 g/mol . This compound features a dihydrofuran ring system substituted with three phenyl groups, making it a subject of interest in various chemical research applications. As a substituted dihydrofuran, this compound belongs to a class of heterocyclic structures that are widely recognized as valuable intermediates and core structures in organic synthesis and medicinal chemistry research. Furan and dihydrofuran derivatives are known to exhibit a range of biological activities and are often explored for their potential as pharmacophores in drug discovery . The specific stereoelectronic properties imparted by the triphenyl substitution pattern on the dihydrofuran core make this compound a potential building block for the synthesis of more complex molecules and for materials science research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the most recent advancements regarding the applications of this structural motif.

Properties

IUPAC Name

4,5,5-triphenyl-2H-furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O/c1-4-10-18(11-5-1)21-16-17-23-22(21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSWVYLXOSDOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298442
Record name 2,2,3-triphenyl-2,5-dihydrofuran
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Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15377-95-4
Record name NSC123158
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,3-triphenyl-2,5-dihydrofuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3-TRIPHENYL-2,5-DIHYDROFURAN
Source European Chemicals Agency (ECHA)
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Preparation Methods

The synthesis of 2,2,3-Triphenyl-2,5-dihydrofuran can be achieved through several methods. One common synthetic route involves the reaction of 1,4-butanediol with cobalt catalysts to form 2,3-dihydrofuran, which can then be further modified to introduce the phenyl groups . . Industrial production methods typically involve similar catalytic processes but on a larger scale to ensure higher yields and purity.

Chemical Reactions Analysis

2,2,3-Triphenyl-2,5-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding furan derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully saturated products.

    Cycloaddition: It can participate in Diels-Alder reactions with dienes to form complex cyclic structures.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthetic Intermediates
TPDHF serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group transformations, making it a valuable building block in organic chemistry. For instance, TPDHF can undergo reactions such as oxidation and reduction to yield other functionalized compounds.

2. Catalysis
Recent studies have indicated that TPDHF can be used as a catalyst or co-catalyst in several reactions. For example, it has been investigated for its role in facilitating dehydration reactions in carbohydrate chemistry, particularly in the synthesis of 5-hydroxymethylfurfural (5-HMF), a valuable platform chemical derived from biomass .

Applications in Material Science

1. Polymer Chemistry
Due to its unique electronic properties and stability, TPDHF has potential applications in the field of polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers containing TPDHF exhibit improved resistance to thermal degradation compared to their non-functionalized counterparts.

2. Photonic Materials
The optical properties of TPDHF make it suitable for use in photonic applications. Its ability to absorb and emit light at specific wavelengths can be harnessed for developing materials used in sensors and light-emitting devices.

Applications in Medicinal Chemistry

1. Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of compounds derived from TPDHF. For example, derivatives of TPDHF have been synthesized and tested against various cancer cell lines, showing promising cytotoxic effects . These findings suggest that TPDHF could serve as a lead compound for developing new anticancer agents.

2. Drug Delivery Systems
The incorporation of TPDHF into drug delivery systems has been explored due to its biocompatibility and ability to form stable complexes with therapeutic agents. This application aims to enhance the solubility and bioavailability of poorly soluble drugs.

Case Studies

StudyFindings
Synthesis of 5-HMF using TPDHFDemonstrated efficient dehydration of carbohydrates using TPDHF as a catalyst .
Anticancer ActivityShowed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating effectiveness .
Polymer StabilityPolymers containing TPDHF exhibited enhanced thermal stability compared to standard polymers .

Mechanism of Action

The mechanism of action of 2,2,3-Triphenyl-2,5-dihydrofuran involves its interaction with molecular targets such as enzymes and receptors. The phenyl groups enhance its ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

  • Substituents : Four phenyl groups (C$6$H$5$) at positions 2, 2, 5, and 5, and bromine atoms at positions 3 and 3.
  • Key Interactions :
    • Br⋯Br contacts (3.470 Å) and C—H⋯H—C interactions (2.36–2.50 Å) stabilize the crystal lattice .
    • The dihedral angle between the furan ring and phenyl groups ranges from 55.4° to 69.0°, indicating moderate steric distortion .
  • Applications: Used in crystal engineering due to its robust non-covalent interactions .

2,5-Dihydrofuran (Unsubstituted)

  • Substituents: No functional groups.
  • Key Interactions :
    • Stacking interactions dominate dimer formation, with weaker C–H⋯O hydrogen bonds (−1.0 to −175.7 kJ/mol) compared to substituted derivatives .
  • Applications : Industrial solvent and additive for methane hydrate dissociation studies .

2,3-Dihydrofuran

  • Substituents: None.
  • Key Interactions :
    • Predominantly C–H⋯O hydrogen bonds (−173.3 kJ/mol) in dimer formation .
  • Reactivity : Prone to isomerization to 2,5-dihydrofuran via Rh/TiO$_2$-catalyzed pathways .

Thermodynamic and Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility LogP
2,2,3-Triphenyl-2,5-dihydrofuran* ~340 (estimated) N/A Low (non-polar solvents) 3.5–4.0
3,4-Dibromo-2,2,5,5-tetraphenyl 532.26 N/A Insoluble in water 6.2
2,5-Dihydrofuran 70.09 66–68 Partially miscible 0.57
2,3-Dihydrofuran 70.09 54–56 Partially miscible 0.55

*Estimated based on analogous structures. Substituted dihydrofurans exhibit reduced volatility and water solubility due to aromatic substituents .

Isomerization Tendencies

  • 2,5-Dihydrofuran : Converts to 2,3-dihydrofuran via Rh/TiO$_2$ catalysis, with PHIP effects observed during semihydrogenation .
  • Substituted Derivatives : Bulky phenyl groups in 2,2,3-triphenyl and tetraphenyl analogs likely inhibit isomerization due to steric hindrance .

Catalytic Behavior

  • Palladium or platinum catalysts selectively isomerize 2,5-dihydrofuran to 2,3-dihydrofuran in the presence of CO . Substituted derivatives may require tailored catalytic systems.

Industrial Uses

  • Methane Hydrate Dissociation : 2,5-Dihydrofuran acts as an additive, lowering dissociation pressures by 10–15% at 274–283 K . Substituted analogs may offer tailored thermodynamic effects.

Biological Activity

2,2,3-Triphenyl-2,5-dihydrofuran is a synthetic compound belonging to the class of dihydrofurans. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including its triphenyl substitution and dihydrofuran ring, contribute to its diverse biological properties.

Antioxidant Properties

Research indicates that dihydrofuran derivatives exhibit significant antioxidant activity. A study highlighted that compounds with the dihydrofuran moiety can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)
2,2,3-Triphenyl-2,5-dihydrofuran15.0
Ascorbic Acid10.0
Trolox12.5

Neuroprotective Effects

In vivo studies have shown that 2,2,3-triphenyl-2,5-dihydrofuran exhibits neuroprotective effects. In models of Parkinson's disease, the compound demonstrated the ability to reduce neuroinflammation and protect dopaminergic neurons from degeneration .

Case Study: Neuroprotection in MPTP Mouse Model

  • Objective: Assess neuroprotective effects against MPTP-induced toxicity.
  • Method: Mice were administered MPTP followed by treatment with varying doses of the compound.
  • Results: Significant reduction in neuronal loss was observed at doses of 10 mg/kg and above.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the expression of pro-inflammatory cytokines in microglial cells. This mechanism is particularly relevant for conditions such as neurodegenerative diseases where inflammation plays a key role .

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineControl (pg/mL)Treated (pg/mL)
IL-625075
TNF-α30090
IL-1β20060

The biological activity of 2,2,3-triphenyl-2,5-dihydrofuran is believed to involve multiple mechanisms:

  • Antioxidant Mechanism: The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress.
  • Neuroprotective Mechanism: It modulates signaling pathways related to inflammation and apoptosis in neuronal cells.
  • Enzyme Inhibition: Preliminary docking studies suggest potential interactions with key enzymes involved in inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the effective synthetic routes for 2,2,3-Triphenyl-2,5-dihydrofuran, and how can stereochemical outcomes be controlled?

  • Methodology : The Ti<sup>III</sup>-mediated allenylation followed by Ag<sup>I</sup>-catalyzed cyclization is a robust strategy for constructing dihydrofuran moieties. For triphenyl derivatives, steric effects from phenyl substituents require optimization of reaction conditions (e.g., temperature: 0–25°C, solvent polarity) to control regioselectivity and stereochemistry. X-ray crystallography (e.g., CCDC 1828960 ) can validate stereochemical outcomes by analyzing bond angles and torsion angles (e.g., C6–C1–C2–C3: −173.3° ).

Q. How can X-ray crystallography resolve structural ambiguities in 2,2,3-Triphenyl-2,5-dihydrofuran?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution of bond lengths, angles, and non-covalent interactions (e.g., Br⋯Br contacts in brominated analogs ). For triphenyl derivatives, compare observed torsion angles (e.g., C4–C5–C6–C1: 174.7° ) with computational models (DFT) to identify distortions caused by phenyl group steric hindrance. Use software like Olex2 or SHELX for refinement .

Advanced Research Questions

Q. What methodologies elucidate the catalytic hydrogenation mechanisms of dihydrofuran derivatives on transition metal catalysts?

  • Methodology : Use Pd/Ce–γ-Al2O3 catalysts under H2 flow (1–10 bar, 50–100°C) to study hydrogenation pathways . In situ FTIR or NMR can track intermediate species (e.g., π-allyl complexes). For triphenyl derivatives, competitive adsorption studies (CO titration ) reveal how phenyl groups modulate Pd active sites. Compare turnover frequencies (TOF) with less hindered analogs (e.g., 2,5-dihydrofuran: TOF = 1.3 × 10<sup>−3</sup> s<sup>−1</sup> ).

Q. How do computational studies clarify electronic interactions in dihydrofuran derivatives, and what contradictions arise between theory and experiment?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict hyperconjugation effects in dihydrofuran rings . For triphenyl derivatives, compare calculated HOMO-LUMO gaps with experimental UV-Vis spectra. Contradictions may arise in predicting Criegee intermediate reactivity during ozonolysis; experimental aerosol yields (e.g., 2,5-dihydrofuran + SO2 → 50 µg/m<sup>3</sup> particles ) often exceed DFT-predicted pathways.

Q. What experimental approaches investigate the environmental impact of dihydrofuran derivatives through ozonolysis reactions?

  • Methodology : Use Teflon chamber reactors with synthetic air (1 atm, 25°C) to simulate atmospheric ozonolysis . Monitor secondary organic aerosol (SOA) formation via SMPS or AMS. For triphenyl derivatives, track SOA yields under varying humidity (RH = 0–80%) and SO2 concentrations. Contrast with 2,5-dihydrofuran data, where SOA production is humidity-independent .

Data Contradiction Analysis

Q. Why do 2,5-dihydrofuran and 2,3-dihydrofuran exhibit divergent reactivity in clathrate hydrate formation?

  • Key Findings : Rietveld analysis shows 2,5-dihydrofuran occupies the center of sII hydrate large cages (lattice parameter: 17.2 Å ), whereas 2,3-dihydrofuran deviates due to steric asymmetry. Methane co-occupancy reduces host-guest distances (e.g., 3.4 Å → 2.9 Å ), but computational models underestimate this effect, highlighting limitations in force-field parameterization for bulky substituents.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3-Triphenyl-2,5-dihydrofuran
Reactant of Route 2
Reactant of Route 2
2,2,3-Triphenyl-2,5-dihydrofuran

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